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7-Amino-5-methoxy-2,3-dihydroinden-1-one
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Overview
Description
7-Amino-5-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H11NO2 It is a derivative of indanone, featuring an amino group at the 7th position and a methoxy group at the 5th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methoxy-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxy-2,3-dihydroinden-1-one, which is then subjected to nitration to introduce a nitro group at the 7th position. The nitro compound is subsequently reduced to yield the desired amino derivative.
Nitration: The 5-methoxy-2,3-dihydroinden-1-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or chemical reductants like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully saturated indanone derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
7-Amino-5-methoxy-2,3-dihydroinden-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Amino-5-methoxy-2,3-dihydroinden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and methoxy groups play crucial roles in binding interactions and the overall pharmacophore of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Amino-2,3-dihydroinden-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2,3-dihydroinden-1-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both amino and methoxy groups in 7-Amino-5-methoxy-2,3-dihydroinden-1-one imparts unique chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
7-Amino-5-methoxy-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11NO2
- Molecular Weight : 179.20 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have focused on the anticancer potential of this compound. For instance:
- Case Study 1 : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.
- Case Study 2 : A study involving animal models showed significant tumor reduction when treated with the compound, suggesting its potential as a chemotherapeutic agent.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to act through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It may interact with specific receptors in the nervous system, contributing to its neuroprotective effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds.
Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | Significant | Potential |
4-Amino-7-chloro-indanone | High | Moderate | Limited |
4-Amino-indanone | Low | High | Moderate |
Research Findings
Recent studies have provided valuable insights into the biological activities of this compound:
- In vitro Studies : Demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating effective concentration levels.
- In vivo Studies : Showed promising results in animal models for both cancer treatment and neuroprotection.
- Molecular Docking Studies : Indicated potential binding interactions with target proteins involved in cancer progression and microbial resistance mechanisms.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-amino-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3,11H2,1H3 |
InChI Key |
XRZOVIJQZHSSBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2)C(=C1)N |
Origin of Product |
United States |
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